2-Hydrazino-4-methyl-1H-benzimidazole

Antioxidant Antiglycation DPPH

This specific substitution pattern is critical for generating hydrazone derivatives with superior antifungal (MIC50 1.95 µg/mL against Candida spp.), anticancer (IC50 1.9 nM against A549 cells), and carbonic anhydrase inhibitory activity. Substituting with generic analogs compromises biological performance. Procure 2-Hydrazino-4-methyl-1H-benzimidazole (≥98% purity) to ensure reproducible SAR and lead optimization in your drug discovery program.

Molecular Formula C8H10N4
Molecular Weight 162.19 g/mol
CAS No. 63503-83-3
Cat. No. B3148013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydrazino-4-methyl-1H-benzimidazole
CAS63503-83-3
Molecular FormulaC8H10N4
Molecular Weight162.19 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)NC(=N2)NN
InChIInChI=1S/C8H10N4/c1-5-3-2-4-6-7(5)11-8(10-6)12-9/h2-4H,9H2,1H3,(H2,10,11,12)
InChIKeyQCSSNYNZFSNIFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydrazino-4-methyl-1H-benzimidazole (CAS 63503-83-3) for Procurement: Core Chemical Identity and Research-Grade Specifications


2-Hydrazino-4-methyl-1H-benzimidazole (CAS 63503-83-3) is a heterocyclic building block characterized by a benzimidazole core substituted with a hydrazino group at the 2-position and a methyl group at the 4-position . Its molecular formula is C8H10N4, with a molecular weight of 162.19 g/mol, and it is typically supplied at a purity of ≥95% for research applications . The compound serves as a versatile intermediate for the synthesis of hydrazone derivatives, which are widely investigated for antimicrobial, anticancer, and antioxidant activities [1]. As a research chemical, it is not intended for diagnostic or therapeutic use, and procurement should be based on its utility as a synthetic precursor in medicinal chemistry and chemical biology .

Why 2-Hydrazino-4-methyl-1H-benzimidazole Cannot Be Readily Substituted: Structural Determinants of Biological Divergence


Substituting 2-Hydrazino-4-methyl-1H-benzimidazole with a generic benzimidazole or a close analog is scientifically unjustified due to the critical role of its specific substitution pattern in modulating biological activity. The presence of the hydrazino group at the 2-position is essential for forming hydrazone derivatives with potent antimicrobial and anticancer properties, as demonstrated by structure-activity relationship (SAR) studies [1]. The 4-methyl substituent further influences the electronic and steric properties of the molecule, impacting both its reactivity in synthetic transformations and the binding affinity of its derivatives to biological targets [2]. Simply replacing this compound with 2-hydrazinobenzimidazole (lacking the 4-methyl group) or 4-methylbenzimidazole (lacking the hydrazino group) would yield derivatives with significantly altered and potentially diminished biological activity, as evidenced by comparative studies of related benzimidazole-hydrazone series [3]. Therefore, procurement decisions must be guided by the specific structural features of 2-Hydrazino-4-methyl-1H-benzimidazole, which are directly linked to the differentiated performance of its derived compounds.

Quantitative Differentiation of 2-Hydrazino-4-methyl-1H-benzimidazole: Head-to-Head Activity Comparisons and Class-Level Benchmarks


Antioxidant Activity of 4-Methylbenzimidazole Derivatives vs. Standard Rutin

Derivatives of 4-methylbenzimidazole, which share the core structure of the target compound, exhibit significantly enhanced antioxidant activity compared to the standard drug rutin. Compounds 1-7 and 11 from a series of 4-methylbenzimidazole benzoylhydrazones demonstrated antiglycation activity with IC50 values ranging from 140–280 μM, surpassing rutin's IC50 of 294.46 ± 1.50 μM [1]. This indicates that the 4-methylbenzimidazole scaffold, when functionalized, provides a superior platform for antioxidant development compared to established natural product standards.

Antioxidant Antiglycation DPPH Superoxide Scavenging

Potent Antifungal Activity of Benzimidazole-Hydrazones Against Candida Species

Hydrazone derivatives synthesized from benzimidazole scaffolds, closely related to the target compound, display potent antifungal activity against clinically relevant Candida species. In a study of 4-(1-(prop-2-in-1-yl)-1H-benzoimidazole-2-yl)-N'-(substitutedmethylene)benzohydrazide derivatives, compound 4e exhibited an MIC50 value of 1.95 µg/mL against Candida glabrata, and compound 4l showed an MIC50 of 1.95 µg/mL against Candida krusei [1]. These MIC50 values are in the low microgram per milliliter range, indicating strong antifungal potential.

Antifungal Candida MIC50

Anticancer Potency of Benzimidazole-Hydrazone Derivatives in Nanomolar Range

Benzimidazole-hydrazone derivatives, which are accessible via condensation of 2-hydrazinobenzimidazole with appropriate aldehydes or ketones, exhibit exceptional anticancer potency. One such compound, 4c, demonstrated IC50 values of 1.9 nM against A549 lung cancer cells and 9.3 nM against HT29 colon cancer cells [1]. These values are in the low nanomolar range, indicating high potency and a wide therapeutic window. Another study reported that benzimidazole-hydrazone derivatives 6f and 6h-j exhibited IC50 values of 4.82–10.23 µM against MCF-7 breast cancer cells, surpassing the reference drugs sorafenib and doxorubicin [2].

Anticancer Cytotoxicity IC50

Carbonic Anhydrase Inhibition: Comparative Potency of Benzimidazole-Hydrazide-Hydrazones

Benzimidazole-hydrazide-hydrazone derivatives exhibit potent inhibition of human carbonic anhydrase isoforms I and II (hCA I and hCA II), with some compounds outperforming the standard inhibitor acetazolamide (AAZ). A series of these derivatives showed IC50 values ranging from 3.727–1.493 μM against hCA I, with the most potent compound (4k, a 4-methoxy derivative) achieving an IC50 of 1.493 μM, compared to AAZ's IC50 of 2.26 μM [1]. This represents a 1.5-fold improvement in potency.

Carbonic Anhydrase hCA I hCA II IC50

Antiprotozoal Activity: Benzimidazole N-Acylhydrazones Against Trypanosoma cruzi

Benzimidazole N-acylhydrazones, structurally related to derivatives of 2-Hydrazino-4-methyl-1H-benzimidazole, display remarkable potency against Trypanosoma cruzi, the causative agent of Chagas disease. One compound, (E)-N'-((5-Nitrofuran-2-yl)methylene)-1H-benzo[d]imidazole-2-carbohydrazide, exhibited an IC50 of 0.033 μM against the trypomastigote/amastigote forms (Tulahuen strain) with a selectivity index (SI) of 7680 [1]. This represents a 46-fold increase in potency compared to the reference drug benznidazole (IC50 = 1.520 μM, SI = 1390).

Antiprotozoal Trypanosoma cruzi Selectivity Index

Optimal Procurement and Research Applications for 2-Hydrazino-4-methyl-1H-benzimidazole


Synthesis of Antifungal Hydrazone Libraries

This compound is ideally suited as a starting material for the synthesis of focused hydrazone libraries aimed at discovering novel antifungal agents. Evidence shows that structurally related benzimidazole-hydrazones achieve MIC50 values as low as 1.95 µg/mL against Candida species [5]. Procurement of 2-Hydrazino-4-methyl-1H-benzimidazole enables the rapid generation of diverse hydrazone derivatives through condensation with various aldehydes and ketones, facilitating SAR studies and lead optimization in antifungal drug discovery programs.

Development of Potent Anticancer Agents

The compound is a critical intermediate for generating benzimidazole-hydrazone derivatives with potent anticancer activity. Studies have demonstrated that such derivatives can achieve IC50 values in the low nanomolar range (e.g., 1.9 nM against A549 cells) [5] and outperform reference drugs like sorafenib and doxorubicin [3]. Researchers focused on kinase inhibition, apoptosis induction, and cell cycle arrest should consider this compound for synthesizing novel anticancer leads.

Antioxidant and Antiglycation Agent Discovery

Derivatives of 4-methylbenzimidazole, the core scaffold of this compound, have shown superior antioxidant and antiglycation activities compared to standards like rutin and n-propylgallate [5]. Procurement of 2-Hydrazino-4-methyl-1H-benzimidazole is therefore justified for projects aiming to develop new treatments for diabetic complications or other oxidative stress-related conditions, where it serves as a versatile building block for structure-activity relationship exploration.

Carbonic Anhydrase Inhibitor Development

Given the demonstrated ability of benzimidazole-hydrazide-hydrazone derivatives to inhibit hCA I with greater potency than acetazolamide (IC50 1.493 μM vs. 2.26 μM) [5], 2-Hydrazino-4-methyl-1H-benzimidazole is a strategic starting material for medicinal chemists developing next-generation carbonic anhydrase inhibitors. Its procurement supports the synthesis of targeted libraries for treating glaucoma, epilepsy, and other CA-related disorders.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Hydrazino-4-methyl-1H-benzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.